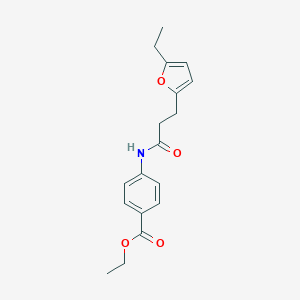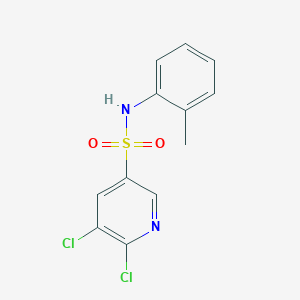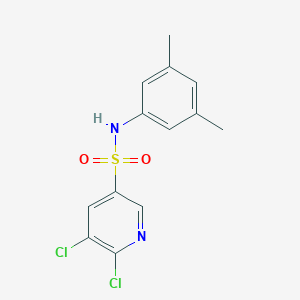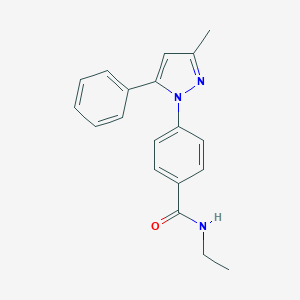
4-(3-(5-éthylfuran-2-yl)propanamido)benzoate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate, also known as EFPB, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. EFPB belongs to the class of benzoic acid derivatives, and its molecular formula is C20H23NO4.
Mécanisme D'action
The mechanism of action of Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage. Additionally, Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate has been found to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate in lab experiments is its broad spectrum of activity. It has been shown to be effective against various types of cancer cells and bacterial strains. Additionally, Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate has a relatively low toxicity profile, making it a promising candidate for further development. One of the limitations of using Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate. One area of interest is the development of Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate's mechanism of action and its potential interactions with other signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration route for Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate in various experimental settings. Overall, Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate is a promising compound that has the potential to be developed into a new class of drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate involves the reaction of 4-aminobenzoic acid ethyl ester with 5-ethyl-2-furan carboxylic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through column chromatography to obtain pure Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate.
Applications De Recherche Scientifique
Analyse complète des applications du 4-(3-(5-éthylfuran-2-yl)propanamido)benzoate d'éthyle
Le this compound est un composé présentant des applications potentielles dans divers domaines scientifiques. Voici une analyse détaillée de ses applications uniques dans six domaines distincts :
Recherche pharmaceutique
Conception et synthèse de médicaments : Ce composé peut servir de précurseur dans la synthèse de nouveaux produits pharmaceutiques. Sa structure, contenant à la fois des fragments furane et benzoate, pourrait être exploitée pour concevoir des médicaments présentant des propriétés pharmacocinétiques spécifiques.
Développement de prodrogues : Le groupe ester éthylique du composé suggère son utilisation potentielle comme prodrogue, où il pourrait être métabolisé dans l’organisme pour libérer un principe pharmaceutique actif.
Science des matériaux
Chimie des polymères : Le groupe benzoate peut participer à des réactions de polymérisation, ce qui fait de ce composé un candidat pour la création de nouveaux matériaux polymères présentant des propriétés uniques telles qu’une durabilité accrue ou une stabilité thermique.
Électronique organique : Le cycle furane, un composant hétéroaromatique, pourrait être utilisé dans le développement de semi-conducteurs organiques, essentiels pour les diodes électroluminescentes organiques (OLED) et autres applications électroniques.
Synthèse chimique
Catalyse : Le composé pourrait agir comme ligand pour les réactions catalysées par les métaux, améliorant potentiellement l’efficacité de diverses transformations chimiques.
Chimie verte : Son potentiel à être synthétisé à partir de ressources renouvelables en fait une option attrayante pour le développement de voies de synthèse respectueuses de l’environnement.
Industrie alimentaire
Agent aromatisant : Les composés contenant des cycles furane, similaires au this compound, sont connus pour leurs propriétés aromatisantes et pourraient être utilisés pour conférer des goûts uniques aux produits alimentaires .
Propriétés
IUPAC Name |
ethyl 4-[3-(5-ethylfuran-2-yl)propanoylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-3-15-9-10-16(23-15)11-12-17(20)19-14-7-5-13(6-8-14)18(21)22-4-2/h5-10H,3-4,11-12H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZQDGFPCVCBCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(5,6-Dichloro-3-pyridinyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B385471.png)


![1-[(5,6-Dichloro-3-pyridinyl)sulfonyl]-2-methylindoline](/img/structure/B385475.png)
![1-[(5,6-Dichloro-3-pyridinyl)sulfonyl]indoline](/img/structure/B385477.png)



![N-benzyl-2-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]acetamide](/img/structure/B385488.png)

![3,3-dimethyl-2-methylene-N-(2-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385490.png)
![4-Oxo-1-phenyl-6-sulfanyl-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B385491.png)
![2-[5-(4-Bromophenyl)-2-furyl]-6-mercapto-1-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B385492.png)
